S-adenosyl-2-methylmethionine S-adenosyl-2-methylmethionine
Brand Name: Vulcanchem
CAS No.: 16720-69-7
VCID: VC0098677
InChI: InChI=1S/C16H24N6O5S/c1-16(18,15(25)26)3-4-28(2)5-8-10(23)11(24)14(27-8)22-7-21-9-12(17)19-6-20-13(9)22/h6-8,10-11,14,23-24H,3-5,18H2,1-2H3,(H2-,17,19,20,25,26)/t8-,10-,11-,14-,16?,28?/m1/s1
SMILES: CC(CC[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)[O-])N
Molecular Formula: C16H24N6O5S
Molecular Weight: 412.5 g/mol

S-adenosyl-2-methylmethionine

CAS No.: 16720-69-7

Main Products

VCID: VC0098677

Molecular Formula: C16H24N6O5S

Molecular Weight: 412.5 g/mol

S-adenosyl-2-methylmethionine - 16720-69-7

CAS No. 16720-69-7
Product Name S-adenosyl-2-methylmethionine
Molecular Formula C16H24N6O5S
Molecular Weight 412.5 g/mol
IUPAC Name 2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-methylbutanoate
Standard InChI InChI=1S/C16H24N6O5S/c1-16(18,15(25)26)3-4-28(2)5-8-10(23)11(24)14(27-8)22-7-21-9-12(17)19-6-20-13(9)22/h6-8,10-11,14,23-24H,3-5,18H2,1-2H3,(H2-,17,19,20,25,26)/t8-,10-,11-,14-,16?,28?/m1/s1
Standard InChIKey DLGWCGJLTGONLY-AMDVVCNQSA-N
Isomeric SMILES CC(CC[S+](C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)[O-])N
SMILES CC(CC[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)[O-])N
Canonical SMILES CC(CC[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)[O-])N
Synonyms S-adenosyl-2-methylmethionine
PubChem Compound 161187
Last Modified Nov 11 2021
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